molecular formula C12H14N2O B8720312 9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 59562-54-8

9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B8720312
CAS RN: 59562-54-8
M. Wt: 202.25 g/mol
InChI Key: AFGAANMXGGULAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59562-54-8

Product Name

9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

9-methyl-2-propylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H14N2O/c1-3-5-10-8-11(15)14-7-4-6-9(2)12(14)13-10/h4,6-8H,3,5H2,1-2H3

InChI Key

AFGAANMXGGULAU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C=CC=C(C2=N1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 54.0g of 2-amino-3-methylpyridine, 144.0g of methyl butyrylacetate, 5.0g of p-toluenesulfonic acid, and 750ml of ethylene glycol monomethyl ether is heated in a nitrogen atmosphere, under reflux, for 60 hours. The solution is concentrated to dryness in vacuo, and the residual oil extracted with two 250ml portions of pentane. The pentane solution is concentrated to a volume of 250ml and cooled at -30°C to yield the title compound, melting point 59°-60°C.
Quantity
54 g
Type
reactant
Reaction Step One
[Compound]
Name
144.0g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.